molecular formula C12H26N2O2 B6352495 Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate CAS No. 92036-92-5

Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate

Cat. No.: B6352495
CAS No.: 92036-92-5
M. Wt: 230.35 g/mol
InChI Key: BVRODSRQGJBALS-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is a tertiary amine-containing ester with a branched alkyl chain and a diethylamino-propylamine substituent. This compound belongs to a class of aminoalkyl esters, which are often utilized as intermediates in organic synthesis, pharmaceuticals, or polymer chemistry due to their reactivity and amphiphilic properties. The presence of both ester and amine functional groups allows for diverse reactivity, including hydrolysis, nucleophilic substitution, or participation in polymerization reactions.

Properties

IUPAC Name

methyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-5-14(6-2)9-7-8-13-10-11(3)12(15)16-4/h11,13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRODSRQGJBALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate typically involves the reaction of 3-(diethylamino)propylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is typically purified using distillation or crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to changes in their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related compounds and their properties based on the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties Applications References
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate (Target) C₁₁H₂₂N₂O₂ (inferred) ~214.3 (calculated) Ester, tertiary amine Amphiphilic; potential for pH-responsive behavior, ester hydrolysis susceptibility Organic synthesis, polymer precursors Inferred
3-(Diethylamino)propyl cinnamate C₁₆H₂₃NO₂ 261.40 Ester, tertiary amine, aromatic Higher hydrophobicity (cinnamate group); used as Apothesine (local anesthetic) Pharmaceuticals, topical formulations
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate C₁₈H₁₆N₆O₅ 396.35 Ester, cyano, pyridine, pyrimidinyl Heterocyclic conjugation; UV/Vis activity α-amino acid derivative synthesis
8,8′-[[[[3-(Diethylamino)propyl]thio]carbonyl]imino]bis-octanoic Acid, 1,1′-Di-(2Z)-2-nonen-1-yl Ester C₄₄H₇₈N₂O₄S₂ 787.28 Thioester, tertiary amine, unsaturated Enhanced lipophilicity; siRNA delivery applications Drug delivery systems
3-(Diethylamino)propylamine C₈H₂₀N₂ 144.26 Tertiary amine High basicity; precursor for quaternary ammonium compounds Surfactants, ligand synthesis

Physicochemical and Functional Behavior

  • Thermoresponsive Polymers (): While the target compound is a small molecule, polymers incorporating the 3-(diethylamino)propyl group (e.g., poly(N-[3-(diethylamino)propyl]methacrylamide)) exhibit pH- and thermo-responsive behavior. The diethylamino group’s protonation-deprotonation equilibria influence solubility, suggesting that the target compound may act as a pH-sensitive surfactant or crosslinker in polymer systems .
  • Light Scattering Analysis (): Light scattering techniques (e.g., Zimm’s method) are critical for characterizing macromolecular solutions.

Biological Activity

Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C13H25N2O2, with a molecular weight of approximately 243.37 g/mol. The compound features a diethylamino group linked to a propyl chain and a methylpropanoate moiety, which contributes to its unique reactivity and interaction with biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The diethylamino group can modulate the activity of various biological receptors, potentially influencing neurotransmitter levels and signaling pathways. This interaction may facilitate its role as a biochemical probe in enzyme studies and metabolic pathway investigations .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antiproliferative Effects : Similar compounds have shown significant antiproliferative effects in mammalian cells. For instance, benzopsoralens with diethylaminomethyl groups demonstrated marked inhibition of cell proliferation, suggesting potential applications in cancer therapy .
  • Cytotoxicity : In studies involving human HeLa cells and murine L1210 leukemia cells, related compounds exhibited low micromolar IC50 values, indicating strong cytotoxic properties. These findings suggest that this compound could have similar effects .
  • Enzyme Interaction : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could lead to therapeutic applications in drug development .

Case Studies

  • Cytotoxicity Screening : A study screened various derivatives for cytotoxicity against human cancer cell lines. Compounds with structural similarities to this compound showed promising results with IC50 values comparable to established chemotherapeutics like melphalan .
  • Antiviral Activity : Some derivatives demonstrated antiviral properties against HEL cell cultures, with IC50 values ranging from 11-20 μM. This highlights the potential for developing antiviral agents based on the compound's structure .

Comparative Analysis

This compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaMolecular Weight
Methyl 3-(dimethylamino)propanoateC10H21N2O2201.29 g/mol
Ethyl 3-(diethylamino)propanoateC10H21N2O2201.29 g/mol
Methyl 3-(diethylamino)butanoateC11H23N2O2215.32 g/mol

This table illustrates the unique structural characteristics of this compound that may contribute to its distinct biological activities compared to similar compounds .

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